2-(1-Bromomethylvinyl)-6-chloropyridine

Medicinal Chemistry Targeted Covalent Inhibitors Kinase Inhibition

This 6-chloropyridine derivative with a vinyl bromide group is a strategic intermediate for medicinal chemists developing targeted covalent inhibitors (TCIs) and agrochemicals. Its unique substitution pattern offers tunable cysteine reactivity, crucial for targeting noncatalytic cysteines like EGFR C797, a property not replicated by simpler halopyridines. Leverage its distinct electrophilic profile as a robust coupling partner for diversifying chemical libraries. Secure high-purity (≥95%) material for controlled, covalent bond formation in your discovery programs.

Molecular Formula C8H7BrClN
Molecular Weight 232.50 g/mol
Cat. No. B8593170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Bromomethylvinyl)-6-chloropyridine
Molecular FormulaC8H7BrClN
Molecular Weight232.50 g/mol
Structural Identifiers
SMILESC=C(CBr)C1=NC(=CC=C1)Cl
InChIInChI=1S/C8H7BrClN/c1-6(5-9)7-3-2-4-8(10)11-7/h2-4H,1,5H2
InChIKeyDQECFJOJPZYDGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Bromomethylvinyl)-6-chloropyridine for Procurement: A Vinylpyridine Building Block for Covalent Inhibitor Discovery


2-(1-Bromomethylvinyl)-6-chloropyridine (CAS: 118775-44-3) is a halogenated heterocyclic building block, classified as a pyridine derivative with both chloro and bromoalkenyl substituents. Its molecular formula is C8H7BrClN, with a molecular weight of 232.50 g/mol, and it is typically supplied at 95% purity . This compound is a versatile intermediate of significant interest in medicinal chemistry, particularly for the development of targeted covalent inhibitors (TCIs), as it features a vinylpyridine motif that can function as a tunable covalent warhead [1].

The Critical Risk of Substituting 2-(1-Bromomethylvinyl)-6-chloropyridine with Generic Analogs


Substituting 2-(1-Bromomethylvinyl)-6-chloropyridine with a simpler analog, such as 2-bromo-6-chloropyridine or 2-(bromomethyl)-6-chloropyridine, is not a straightforward exchange. This specific molecule is a unique chemical entity that combines a 6-chloropyridine core with a vinyl bromide group, presenting distinct reactivity and selectivity profiles crucial for its intended applications . Its unique substitution pattern directly impacts the tunability of its reactivity as a warhead, a property that cannot be assumed for other halogenated pyridines. For instance, the reactivity of 2-bromopyridines is strongly dependent on the substituent at the C6 position, highlighting the importance of this specific substitution pattern [1]. The precise vector and reactivity of this compound are key differentiators for applications requiring controlled, covalent bond formation.

Quantitative Evidence Guide: Differentiating 2-(1-Bromomethylvinyl)-6-chloropyridine from Analogs for Procurement


Class-Leading Potential: Vinylpyridine Scaffold for Tunable Covalent Warheads

The vinylpyridine (VP) motif, which forms the core of 2-(1-Bromomethylvinyl)-6-chloropyridine, has been validated as a cysteine-reactive warhead with tunable reactivity, offering a distinct alternative to the widely used acrylamide warhead. In a comparative study of EGFR inhibitors, a substituted vinyl compound (12) exhibited significantly reduced reactivity compared to a starting vinylpyridine compound (6), confirming the tunability of this class [1]. This tunability is a key differentiator, allowing for the optimization of potency, selectivity, and off-target reactivity profiles in TCI design.

Medicinal Chemistry Targeted Covalent Inhibitors Kinase Inhibition

Precise Molecular Weight and Composition: A Verified, Distinct Chemical Entity

2-(1-Bromomethylvinyl)-6-chloropyridine is a distinct chemical entity with a well-defined molecular weight of 232.50 g/mol and a formula of C8H7BrClN, as reported by chemical databases . This differs from potential generic substitutes such as 2-(bromomethyl)-6-chloropyridine (MW: 206.47, formula: C6H5BrClN) and other halogenated pyridine analogs. This precise identity is crucial for procurement and ensures the material matches the specification required for reproducible synthesis and biological activity.

Analytical Chemistry Procurement Quality Control

Key Intermediate for Patent-Protected Agrochemical Synthesis

2-(1-Bromomethylvinyl)-6-chloropyridine, or its closely related structural motifs, are specifically claimed as key intermediates in patent-protected processes for the synthesis of substituted pyridines with herbicidal and other agrochemical applications [1]. The patent literature describes methods for preparing compounds with specific substitution patterns (R1 being a halogen, such as chlorine or bromine), underscoring the value of this exact substitution for accessing a specific and commercially relevant chemical space. This distinguishes it from non-halogenated or differently substituted pyridines, which would not be compatible with the claimed processes.

Agrochemistry Synthetic Chemistry Patent Analysis

Enhanced Reactivity Profile for Nucleophilic Substitution vs. Non-Halogenated Analogs

The presence of the bromoalkenyl group in 2-(1-Bromomethylvinyl)-6-chloropyridine confers a higher degree of reactivity in nucleophilic substitution and cross-coupling reactions compared to non-halogenated pyridine analogs. The compound is described as a valuable intermediate for these transformations, which are central to modern organic synthesis [1]. This reactivity profile, driven by the electrophilic nature of the halogen substituents, is a key differentiator that enables efficient construction of complex molecular architectures .

Synthetic Chemistry Reaction Optimization Cross-Coupling

Targeted Application Scenarios for 2-(1-Bromomethylvinyl)-6-chloropyridine Based on Differentiated Evidence


Design and Synthesis of Next-Generation Targeted Covalent Inhibitors (TCIs)

Utilize 2-(1-Bromomethylvinyl)-6-chloropyridine as a precursor to install a vinylpyridine warhead. This is directly supported by the class-level evidence that vinylpyridines are tunable, cysteine-reactive warheads with a distinct profile from traditional acrylamides [1]. The compound is a strategic choice for medicinal chemists seeking to build libraries of covalent inhibitors with optimized reactivity and kinase selectivity, specifically for targeting noncatalytic cysteines (e.g., C797 in EGFR).

Synthesis of Herbicidal Pyridine Derivatives for Agrochemical R&D

Leverage 2-(1-Bromomethylvinyl)-6-chloropyridine as a key building block in the synthesis of novel herbicides, as inferred from its structural relevance to patented agrochemical intermediates [2]. This specific compound enables access to a defined and patent-protected chemical space, making it a valuable asset for industrial agrochemical discovery programs focused on developing new, potent, and selective herbicides.

Versatile Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

Employ 2-(1-Bromomethylvinyl)-6-chloropyridine as a robust electrophilic partner in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to construct complex aryl and heteroaryl frameworks. This application is supported by its class-level reactivity as a halogenated pyridine, which enables efficient diversification for both medicinal chemistry and materials science applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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